molecular formula C5H6N4O B1313719 Pyrimidine-2-carbohydrazide CAS No. 87362-28-5

Pyrimidine-2-carbohydrazide

Cat. No. B1313719
CAS RN: 87362-28-5
M. Wt: 138.13 g/mol
InChI Key: DQEIYNHQKWEZKR-UHFFFAOYSA-N
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Description

Pyrimidine-2-carbohydrazide is a chemical compound with the CAS Number: 87362-28-5 and a molecular weight of 138.13 . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .


Molecular Structure Analysis

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .


Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

  • Inorganic Chemistry

    • Application : Pyrimidine derivatives, including pyrimidine acetohydrazide and thieno[3,2-d]pyrimidine-7-carbohydrazide, are synthesized for use in green chemistry .
    • Method : The synthesis involves reactions of versatile, readily accessible electrophilic and nucleophilic reagents with 2-thioxodihydropyrimidine-4,6(1H,5H)-dione .
    • Results : The synthesized compounds were tested for their activity against common pathogenic organisms and anticancer activity against human epithelial colorectal adenocarcinoma cells (Caco2). Some of the newly synthesized compounds had the best recorded anticancer activity against Caco2 cells .
  • Pharmacology

    • Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Method : Numerous methods for the synthesis of pyrimidines are described .
    • Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Anti-Inflammatory Research

    • Application : Pyrimidines have been studied for their anti-inflammatory effects .
    • Method : Pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Anticancer Research

    • Application : Pyridine-containing compounds, which are similar to pyrimidines, have been studied for their anticancer properties .
    • Method : The focus is on synthesizing a variety of pyridine derivatives .
    • Results : Pyridine exhibited cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
  • Antimicrobial Research

    • Application : Pyrimidines have been studied for their antimicrobial effects .
    • Method : Numerous polysubstituted pyrimidines carrying several substituents at position-5 of the ring were studied for their potential to suppress the immune-induced NO production .
    • Results : Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Anti-HIV Research

    • Application : Pyrimidines have been studied for their anti-HIV effects .
    • Method : The focus is on synthesizing a variety of pyrimidine derivatives .
    • Results : Pyrimidines and its derivatives exhibited several therapeutic applications which include anti-HIV .

Safety And Hazards

Pyrimidine-2-carbohydrazide is classified as an irritant . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Pyrimidine derivatives have shown a broad range of activities including anticancer, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This has generated interest among researchers in synthesising a variety of pyrimidine derivatives . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

properties

IUPAC Name

pyrimidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-9-5(10)4-7-2-1-3-8-4/h1-3H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEIYNHQKWEZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457852
Record name Pyrimidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-carbohydrazide

CAS RN

87362-28-5
Record name Pyrimidine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-2-carbohydrazide
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Synthesis routes and methods I

Procedure details

To a slurry of methylpyrimidine-2-carboxylate (1.0 g, 7.2 mmol) in EtOH (5.6 mL) was added hydrazine monohydrate (0.72 mL, 14 mmol). The reaction mixture became homogeneous and after 5 min a precipitate formed. Stirring was continued for 1 h. The mixture was filtered, and the collected solid was washed with additional EtOH to provide the desired product as a beige solid (720 mg, 72%). MS (ESI): mass calcd. C5H6N4O, 138.1; m/z found, 139.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6): 10.06 (s, 1H), 8.92 (d, J=4.9 Hz, 2H), 7.64 (t, J=4.9 Hz, 1H), 4.64 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

To a slurry of methyl pyrimidine-2-carboxylate (1.0 g, 7.2 mmol) in EtOH (5.6 mL) was added hydrazine monohydrate (0.72 mL, 14 mmol). The reaction mixture became homogeneous and after 5 min a precipitate formed. Stirring was continued for 1 h. The mixture was filtered, and the collected solid was washed with additional EtOH to provide the desired product as a beige solid (720 mg, 72%). MS (ESI): mass calcd. for C5H6N4O, 138.1; m/z found, 139.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6) δ 10.06 (s, 1H), 8.92 (d, J=4.9 Hz, 2H), 7.64 (t, J=4.9 Hz, 1H), 4.64 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of pyrimidine-2-carboxylic acid ethyl ester (Ann. Chim., 5, 351 (1960)) (0.866 g, 5.7 mmol) and hydrazine hydrate (0.332 mL, 6.8 mmol) in ethanol (20 mL) was heated under reflux for 3 hours, then concentrated under reduced pressure. The residue was triturated with diethyl ether, collected by filtration and washed with ethyl acetate to give the title compound (0.542 g, 69%) as a yellow solid, mp 173-175° C.
Quantity
0.866 g
Type
reactant
Reaction Step One
Quantity
0.332 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods V

Procedure details

2-Pyrimidinecarbohydrazide was prepared in a manner analogous to that described above for 6-fluoro-2-pyridinecarbohydrazide (I23) but using pyrimidine-2-carboxylic acid (CAS [562101-38-6], commercially available e.g. from TimTec or Manchester Organics) in the place of 6-fluoro-2-pyridinecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrimidine-2-carbohydrazide
Reactant of Route 2
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Pyrimidine-2-carbohydrazide
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
Pyrimidine-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
Pyrimidine-2-carbohydrazide

Citations

For This Compound
44
Citations
S Kethireddy, L Eppakayala… - Chemistry Central …, 2015 - bmcchem.biomedcentral.com
… [1,2-a]pyrimidine-2-carbohydrazide 7. Condensation of carbohydrazide 7 with various … 7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide 8d is characterized as follows: the …
Number of citations: 23 bmcchem.biomedcentral.com
AC Pinheiro, TCM Nogueira, CF da Costa… - … für Naturforschung B, 2020 - degruyter.com
… -(2,5-dihydroxybenzylidene)pyrimidine-2-carbohydrazide and of the hydrate of (E)-N′-(2-hydroxy-4-methylbenzylidene)pyrimidine-2-carbohydrazide, and a literature search of related …
Number of citations: 2 www.degruyter.com
A Bogdanowicz, H Foks, K Gobis… - Heteroatom …, 2012 - Wiley Online Library
… The synthesis of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methyl-pyrimidine-2-carbohydrazide derivatives (5a and 5b) was carried out. These compounds were used as …
Number of citations: 2 onlinelibrary.wiley.com
ES Coimbra, MVN de Souza, MS Terror… - European Journal of …, 2019 - Elsevier
… The desired compounds 6 were prepared by reaction between pyrimidine-2-carbohydrazide 5 (0.05 g, 0.36 mmol) and the appropriate aromatic or heteroaromatic aldehyde (1.0 eq., …
Number of citations: 24 www.sciencedirect.com
G Mallikarjun - Asian Journal of Research in Chemistry, 2017 - indianjournals.com
… A new ligand (Z)-4-phenyl-N'-((2-thioxo-1,2dihydroquinolin-3-yl)methylene)pyrimidine-2carbohydrazide and its complexes have been synthesized and characterized by IR and 1HNMR …
Number of citations: 8 www.indianjournals.com
AS Barltrop - 2015 - ourarchive.otago.ac.nz
… Pyrimidine-2-carbohydrazide was made in three steps from the commercially available 2-cyanopyrimidine. The ethylated thioamide, ethyl N-(4-methylphenyl)-benzene-…
Number of citations: 0 ourarchive.otago.ac.nz
MIA Moneam, AA Geies, GM El-Naggar… - … , Sulfur, and Silicon …, 2003 - Taylor & Francis
… The reaction of (4a) with hydrazine hydrate led to the formation of 5-amino-4-methyl-2-phenylthieno[2,3d]pyrimidine-2-carbohydrazide (5). Compound (5) was reacted with a variety of …
Number of citations: 4 www.tandfonline.com
S Singh, RW Hogue, HLC Feltham, S Brooker - Dalton Transactions, 2019 - pubs.rsc.org
… 4-dicarboxaldehyde, benzene-1,3-dicarboxaldehyde, iron(II)-tetrafluoroborate hexahydrate and solvents were purchased and used as received, except for pyrimidine-2-carbohydrazide …
Number of citations: 10 pubs.rsc.org
HM Aly - Journal of the Iranian Chemical Society, 2016 - Springer
A simple and convenient route was performed for the synthesis of some new heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation. The key …
Number of citations: 12 link.springer.com
S Rodriguez-Jimenez, AS Barltrop, NG White… - Inorganic …, 2018 - ACS Publications
… (66) The overall yield of pyrimidine-2-carbohydrazide (A) was 45% over three steps from 2-… (0.8 g, 3 mmol) and pyrimidine-2-carbohydrazide (0.4 g, 3 mmol) were dissolved in 1-butanol (…
Number of citations: 32 pubs.acs.org

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